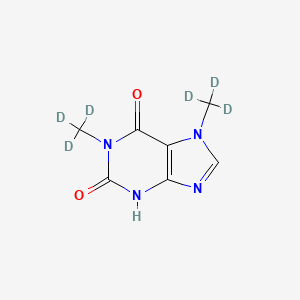
Paraxanthine-d6
描述
1,3,7-三甲基黄嘌呤-d6 是 1,3,7-三甲基黄嘌呤的氘标记类似物,后者是咖啡因的主要代谢物。该化合物主要用作质谱法中 1,3,7-三甲基黄嘌呤定量的内标。 氘原子的掺入增强了稳定性,并允许在各种生化分析中进行精确跟踪 .
准备方法
合成路线和反应条件: 1,3,7-三甲基黄嘌呤-d6 通过利用细胞色素 P450 同工酶 CYP1A2 对咖啡因进行 N3-脱甲基化合成。 该过程涉及用氘取代氢原子,从而形成 1,3,7-三甲基黄嘌呤-d6 .
工业生产方法: 1,3,7-三甲基黄嘌呤-d6 的工业生产涉及使用氢、碳和其他元素的稳定重同位素。 这些同位素被掺入药物分子中,主要作为药物开发过程中的定量示踪剂 .
化学反应分析
反应类型: 1,3,7-三甲基黄嘌呤-d6 会发生多种化学反应,包括:
氧化: 1,3,7-三甲基黄嘌呤-d6 可以被氧化成不同的代谢物。
还原: 它也可以在特定条件下进行还原反应。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠等还原剂。
主要生成物: 这些反应产生的主要产物包括 1,3,7-三甲基黄嘌呤的各种氘代代谢物,这些代谢物被用于进一步的生化和药理学研究 .
科学研究应用
1,3,7-三甲基黄嘌呤-d6 有多种科学研究应用,包括:
化学: 用作质谱法中 1,3,7-三甲基黄嘌呤定量的内标。
生物学: 研究其对多巴胺能细胞死亡的影响及其潜在的神经保护特性。
医学: 研究其在神经退行性疾病中的潜在治疗作用。
作用机制
1,3,7-三甲基黄嘌呤-d6 通过刺激肌浆网受体通道发挥作用,从而提供对多巴胺能细胞死亡的保护作用。它作为腺苷 A1 和 A2 受体拮抗剂,增加纹状体 cGMP 和纹状体细胞外多巴胺水平。 这导致运动活动增强和清醒 .
类似化合物:
1,3,7-三甲基黄嘌呤: 1,3,7-三甲基黄嘌呤的非氘代形式。
咖啡因: 1,3,7-三甲基黄嘌呤衍生的母体化合物。
可可碱: 咖啡因的另一种具有类似性质的代谢物。
独特性: 1,3,7-三甲基黄嘌呤-d6 的独特之处在于掺入了氘原子,这增强了其稳定性,并允许在生化分析中进行精确跟踪。 这使其成为科学研究和药物开发中的宝贵工具 .
相似化合物的比较
Paraxanthine: The non-deuterated form of paraxanthine.
Caffeine: The parent compound from which paraxanthine is derived.
Theobromine: Another metabolite of caffeine with similar properties.
Uniqueness: Paraxanthine-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in biochemical assays. This makes it a valuable tool in scientific research and drug development .
属性
IUPAC Name |
1,7-bis(trideuteriomethyl)-3H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)/i1D3,2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNWUDVFRNGTCO-WFGJKAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2)C([2H])([2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80703027 | |
| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117490-41-2 | |
| Record name | 1,7-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80703027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
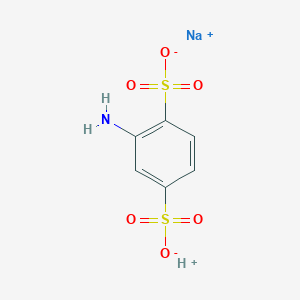
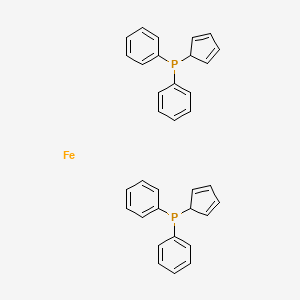
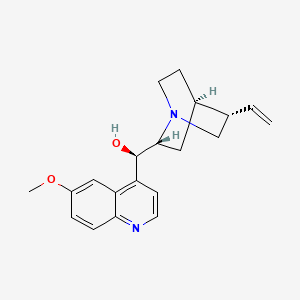
![sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate](/img/structure/B7881516.png)
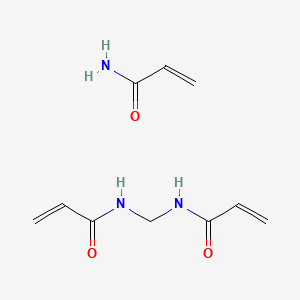
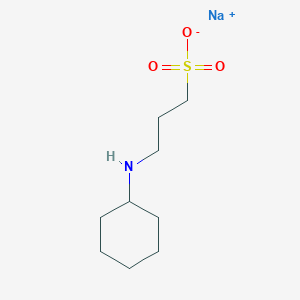
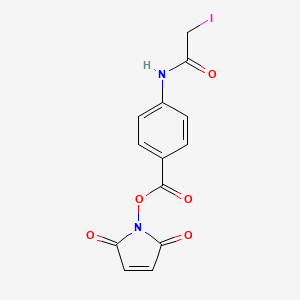
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxylic acid;hydrazine;hydrochloride](/img/structure/B7881548.png)
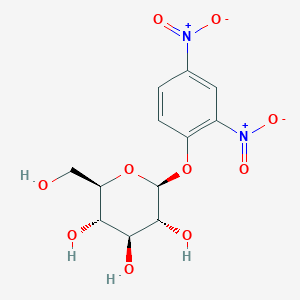
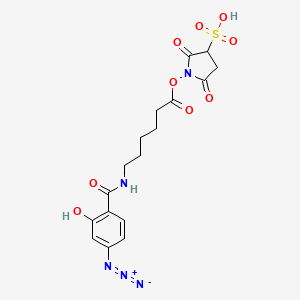
![6H-Oxireno[e][2]benzoxacyclotetradecin-6,12(7H)-dione, 8-chloro-1a,14,15,15a-tetrahydro-9,11-dihydroxy-14-methyl-, (1aR,2Z,4E,14R,15aR)-](/img/structure/B7881572.png)
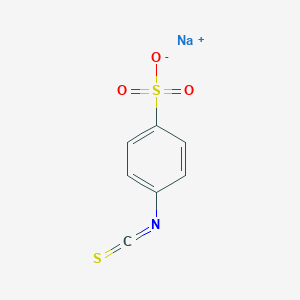
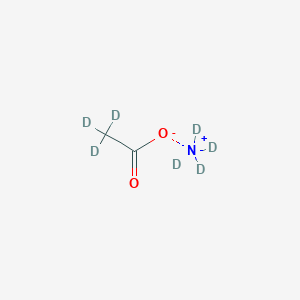
![[4-(3-Hydroxypyridin-1-ium-2-yl)phenyl]azanium;dichloride](/img/structure/B7881605.png)
